molecular formula C8H9NO2S B1593712 4-Vinylbenzenesulfonamide CAS No. 2633-64-9

4-Vinylbenzenesulfonamide

Cat. No.: B1593712
CAS No.: 2633-64-9
M. Wt: 183.23 g/mol
InChI Key: GKGOIYMLPJJVQI-UHFFFAOYSA-N
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Description

4-Vinylbenzenesulfonamide is a chemical compound with the CAS Number: 2633-64-9 and a molecular weight of 183.23 . It is a solid substance and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of vinyl sulfonamides, which includes this compound, involves a novel approach that uses mild oxidative conditions to induce elimination of an α-selenoether masking group .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H9NO2S . The InChI code for this compound is 1S/C8H9NO2S/c1-2-7-3-5-8 (6-4-7)12 (9,10)11/h2-6H,1H2, (H2,9,10,11) .


Chemical Reactions Analysis

Vinyl sulfonamides are valuable electrophiles for targeted protein modification and inhibition . They have been used in the synthesis of covalent fragments for use in irreversible protein tethering .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 351.1±35.0 C at 760 mmHg and a melting point of 137-139 C . It should be stored at -20C, in sealed storage, away from moisture .

Scientific Research Applications

Polymerization and Copolymerization

4-Vinylbenzenesulfonamide plays a significant role in the field of polymer science. Ishizone, Hirao, and Nakahama (1993) explored the anionic block copolymerizations of N,N-diethyl-4-vinylbenzenesulfonamide with various monomers, revealing its utility in creating diverse polymer structures (Ishizone, Hirao, & Nakahama, 1993). Similarly, Voylov et al. (2016) demonstrated the use of this compound in the free radical and controlled radical polymerization of sodium 4-vinylbenzenesulfonate using graphene oxide as a radical initiator, highlighting its role in advanced polymerization techniques (Voylov et al., 2016).

Catalysis and Oxidation

In the domain of catalysis, Işci et al. (2014) utilized 4-tert-butylbenzenesulfonamide, a derivative of this compound, in designing an iron phthalocyanine catalyst with remarkable stability and efficiency in the oxidation of olefins (Işci et al., 2014).

Synthesis and Molecular Design

In synthetic chemistry, Fülöpová and Soural (2015) discussed the application of polymer-supported benzenesulfonamides in various chemical transformations, showcasing the versatility of this compound in synthesizing diverse chemical structures (Fülöpová & Soural, 2015). Fukuyama, Jow, and Cheung (1995) also highlighted the use of nitrobenzenesulfonamides, closely related to this compound, in the preparation of secondary amines, demonstrating its significance in amine synthesis and protection strategies (Fukuyama, Jow, & Cheung, 1995).

Material Science and Applications

In material science, Tsai and Syu (2005) explored the synthesis and characterization of molecularly imprinted polymers using 4-vinylpyridine, closely related to this compound, demonstrating its application in creating specific recognition receptors (Tsai & Syu, 2005). Additionally, Neagu and Mikhalovsky (2010) studied new quaternized crosslinked poly(4-vinylpyridines) for the removal of hexavalent chromium from aqueous solutions, illustrating environmental applications of derivatives of this compound (Neagu & Mikhalovsky, 2010).

Biochemical and Medicinal Applications

In the field of biochemistry and medicine, González-Álvarez et al. (2013) discussed mixed-ligand copper(II)-sulfonamide complexes, including4-methylbenzenesulfonamide derivatives, investigating their DNA binding and anticancer activity. This research highlights the potential biomedical applications of sulfonamide derivatives in treating diseases like cancer (González-Álvarez et al., 2013).

Environmental Applications

The environmental applications of this compound derivatives are further exemplified in studies like that of Miller and Crosby (1983), who explored the photooxidation of compounds such as N-(4-chlorophenyl)-benzenesulfonamide, revealing insights into environmental degradation processes of related compounds (Miller & Crosby, 1983).

Advanced Material Synthesis

In the advanced materials sector, Lee et al. (2006) investigated the application of 4-vinylbenzenesulfonate derivatives in the synthesis of UV curing inks, illustrating the chemical's role in developing new materials with specific properties (Lee et al., 2006).

Safety and Hazards

The safety information for 4-Vinylbenzenesulfonamide indicates that it is potentially harmful . The hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, and P362 .

Mechanism of Action

Target of Action

4-Vinylbenzenesulfonamide, also known as 4-ethenylbenzenesulfonamide, is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including the regulation of body fluid and electrolyte balance, and the synthesis of folic acid, which is essential for DNA replication .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folic acid synthesis pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts DNA replication in bacteria, thereby inhibiting their growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature and exposure to moisture can affect its stability . Furthermore, the presence of pus can inhibit the antibacterial action of sulfonamides . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Vinylbenzenesulfonamide is known to be a valuable electrophile for targeted protein modification and inhibition

Cellular Effects

Vinyl sulfonamides, a group to which this compound belongs, are known to be valuable for targeted protein modification and inhibition . This suggests that this compound may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Vinyl sulfonamides are known to be valuable electrophiles for targeted protein modification and inhibition . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

4-ethenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGOIYMLPJJVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299857
Record name 4-ethenylbenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-64-9
Record name 4-Ethenylbenzenesulfonamide
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Record name 4-Ethenylbenzenesulfonamide
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Record name NSC133349
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Record name 4-ethenylbenzenesulfonamide
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Record name 4-(Sulfonamido)styrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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